molecular formula C13H15NO2 B6264274 ethyl 2-cyano-4-phenylbutanoate CAS No. 93031-12-0

ethyl 2-cyano-4-phenylbutanoate

Cat. No.: B6264274
CAS No.: 93031-12-0
M. Wt: 217.3
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Description

Ethyl 2-cyano-4-phenylbutanoate is an ester derivative featuring a cyano (-CN) group at the second carbon and a phenyl group at the fourth carbon of the butanoate chain. The cyano group enhances electrophilicity, enabling participation in nucleophilic addition or hydrolysis reactions, while the phenyl moiety contributes to aromatic interactions and steric effects.

Properties

CAS No.

93031-12-0

Molecular Formula

C13H15NO2

Molecular Weight

217.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-4-phenylbutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, forming the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of catalysts and solvents can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-4-phenylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-cyano-4-phenylbutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-4-phenylbutanoate involves its interaction with specific molecular targets. For example, in the synthesis of ACE inhibitors, the compound undergoes enzymatic reduction to form chiral intermediates that inhibit the activity of the ACE enzyme. This inhibition prevents the conversion of angiotensin I to angiotensin II, thereby lowering blood pressure .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between ethyl 2-cyano-4-phenylbutanoate and related esters:

Compound Name CAS Molecular Formula Molecular Weight Substituents Key Features/Applications
This compound* - C₁₃H₁₅NO₂ 217.26 g/mol Cyano (C2), Phenyl (C4) Pharmaceutical intermediate (inferred)
Ethyl 2-cyano-3,3-dimethyl-4-phenylbutanoate 6333-05-7 C₁₅H₁₉NO₂ 245.32 g/mol Cyano (C2), Dimethyl (C3), Phenyl (C4) Steric hindrance alters reactivity
Ethyl 2-phenylacetoacetate 5413-05-8 C₁₂H₁₄O₃ 206.24 g/mol Acetyl (C2), Phenyl (C2) Keto-enol tautomerism; precursor for heterocycles
Ethyl 2-bromo-4-phenylbutanoate 56454-15-0 C₁₂H₁₅BrO₂ 283.15 g/mol Bromo (C2), Phenyl (C4) Substitution reactions (e.g., Suzuki coupling)
Ethyl 3-phenylpropanoate - C₁₁H₁₄O₂ 178.23 g/mol Phenyl (C3) Flavor/fragrance applications

Physicochemical Properties

  • Polarity and Solubility: The cyano group increases polarity compared to simpler esters like ethyl 3-phenylpropanoate, likely improving solubility in polar aprotic solvents (e.g., DMF or acetonitrile).
  • Boiling Points: Bromine’s high atomic mass in ethyl 2-bromo-4-phenylbutanoate may elevate its boiling point relative to the cyano analog, though direct data is unavailable .

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